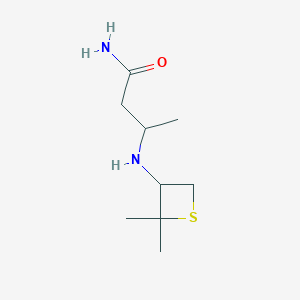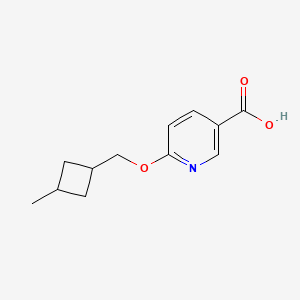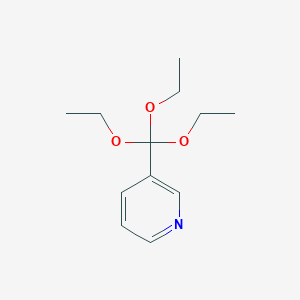![molecular formula C11H17NO3 B13007447 ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-azaspiro[44]nonane-4-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₇NO₃ It belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. One common method involves the reaction of a suitable ketone with an amine under acidic or basic conditions to form the spirocyclic intermediate.
Esterification: The intermediate is then esterified using ethyl chloroformate or a similar reagent to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex spirocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate can be compared with other spirocyclic compounds such as:
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate: This compound contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties and reactivity.
Spiro[4.5]decane-1,3-dione: A simpler spirocyclic compound with different functional groups, used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore new avenues in drug development, materials science, and beyond.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)8-9(13)12-7-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
APRJOTIEOXQKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)NCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


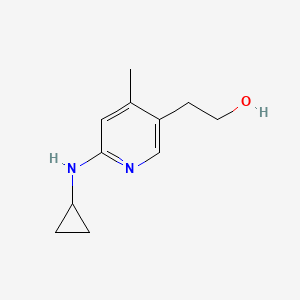
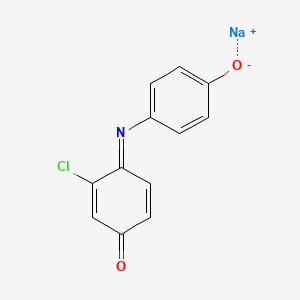
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
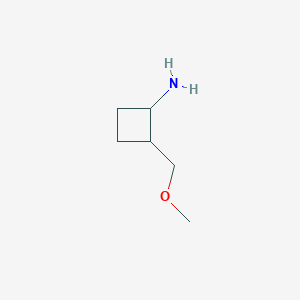

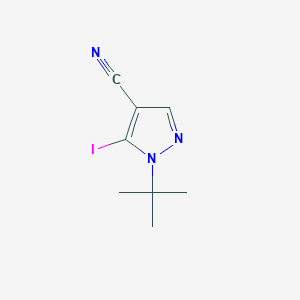
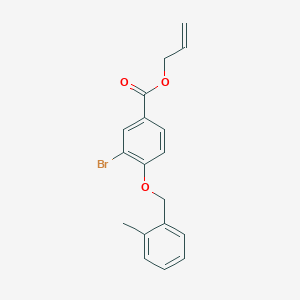
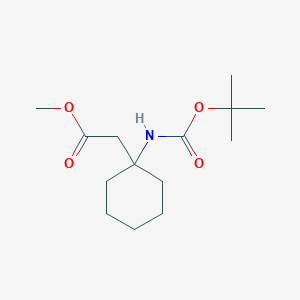
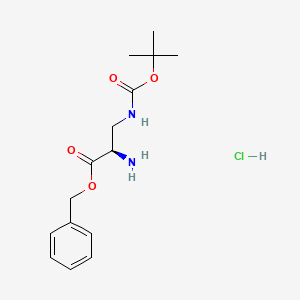
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

